3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid
Overview
Description
3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the 3-position and a 4-methoxybenzyloxy group at the 4-position of the benzoic acid core. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzoic acid, which can be synthesized through nucleophilic aromatic substitution reactions. The 4-methoxybenzyloxy group is then introduced through etherification reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom at the 3-position can be replaced by nucleophiles under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Esterification: Reagents such as alcohols and acid catalysts like sulfuric acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzoic acids with various nucleophiles.
Esterification: Esters of this compound.
Reduction: Reduced forms of the compound, such as alcohols.
Scientific Research Applications
3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methoxybenzyloxy group contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A precursor in the synthesis of 3-Fluoro-4-(4-methoxybenzyloxy)benzoic acid.
4-Methoxyphenylboronic acid: Shares the methoxy group and is used in similar synthetic applications.
3-Fluoro-4-methoxybenzeneboronic acid: Contains both fluorine and methoxy groups, used in cross-coupling reactions.
Uniqueness
This compound is unique due to the combination of its fluorine atom and methoxybenzyloxy group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXHDVRTXLFDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.